2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid
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Overview
Description
2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and wide range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid typically involves a multi-step process:
Coupling Reaction: The resulting diazonium salt is then coupled with 1-hydroxy-3-sulpho-2-naphthylamine to form the intermediate azo compound.
Further Coupling: This intermediate is further coupled with 5-aminobenzoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions in batches.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Concentrated nitric acid for nitration; concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar applications but different structural properties.
Congo Red: Used in histology for staining amyloids, with a different azo linkage.
Sudan III: A lipid-soluble dye used for staining triglycerides and lipids.
Uniqueness
2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid is unique due to its specific structural features, which confer distinct color properties and reactivity compared to other azo dyes .
Properties
CAS No. |
85750-23-8 |
---|---|
Molecular Formula |
C30H22N6O7S |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
2-[[7-[(3-aminobenzoyl)amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C30H22N6O7S/c31-19-6-4-5-18(13-19)29(38)32-21-10-9-17-14-26(44(41,42)43)27(28(37)23(17)15-21)36-35-25-12-11-22(16-24(25)30(39)40)34-33-20-7-2-1-3-8-20/h1-16,37H,31H2,(H,32,38)(H,39,40)(H,41,42,43) |
InChI Key |
PBUPPRUGCLQPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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